molecular formula C14H16N2O B2906997 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide

6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide

Cat. No.: B2906997
M. Wt: 228.29 g/mol
InChI Key: KQWPYXBWZWLRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SIRT1-IN-1 is a selective inhibitor of the enzyme Silent Information Regulator 1 (SIRT1), which is a member of the sirtuin family of proteins. SIRT1 is a NAD±dependent deacetylase that plays a crucial role in regulating cellular processes such as aging, inflammation, and metabolism. SIRT1-IN-1 has been shown to inhibit SIRT1 with an IC50 value of 0.205 μM and also exhibits inhibitory activity against SIRT2 with an IC50 value of 11.5 μM . This compound is also known for its antiviral activity, particularly against cytomegalovirus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SIRT1-IN-1 typically involves the construction of an indole core, followed by functionalization to introduce the necessary substituents. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.

    Functionalization: The indole core is then functionalized through various reactions such as halogenation, nitration, or alkylation to introduce the desired substituents.

Industrial Production Methods

Industrial production of SIRT1-IN-1 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

SIRT1-IN-1 can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Various nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, SIRT1-IN-1 is used as a tool to study the role of SIRT1 in various biochemical pathways. It helps in understanding the enzyme’s function and its interaction with other molecules.

Biology

In biological research, SIRT1-IN-1 is employed to investigate the role of SIRT1 in cellular processes such as aging, apoptosis, and stress response. It is particularly useful in studies involving cellular senescence and longevity.

Medicine

In medicine, SIRT1-IN-1 has potential therapeutic applications due to its ability to modulate SIRT1 activity. It is being explored for its potential in treating diseases such as cancer, neurodegenerative disorders, and metabolic diseases.

Industry

In the industrial sector, SIRT1-IN-1 could be used in the development of new drugs and therapeutic agents. Its antiviral properties also make it a candidate for the development of antiviral medications.

Mechanism of Action

SIRT1-IN-1 exerts its effects by inhibiting the deacetylase activity of SIRT1. This inhibition prevents SIRT1 from removing acetyl groups from its target proteins, thereby altering their function. The molecular targets of SIRT1 include histones, transcription factors, and other proteins involved in cellular regulation. By inhibiting SIRT1, SIRT1-IN-1 can modulate pathways related to aging, inflammation, and metabolism .

Comparison with Similar Compounds

Similar Compounds

    SIRT2-IN-1: Another sirtuin inhibitor that specifically targets SIRT2.

    EX-527: A potent and selective inhibitor of SIRT1.

    Tenovin-6: A dual inhibitor of SIRT1 and SIRT2.

Uniqueness

SIRT1-IN-1 is unique due to its high selectivity for SIRT1 over other sirtuins, such as SIRT2 and SIRT3. This selectivity makes it a valuable tool for studying the specific functions of SIRT1 without off-target effects on other sirtuins .

Properties

IUPAC Name

6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-8-5-6-12-11(7-8)9-3-2-4-10(14(15)17)13(9)16-12/h5-7,10,16H,2-4H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWPYXBWZWLRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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